(5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including proteins and enzymes involved in cellular signaling and metabolism .
Mode of Action
It is likely that the compound interacts with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cellular signaling, metabolism, and inflammation .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Based on the activities of similar compounds, it may modulate cellular processes, leading to changes in cell function and potentially exerting therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone has been studied for its potential as a therapeutic agent. It may interact with specific biological targets, such as receptors or enzymes, to exert its effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxyphenyl)(4-(2-methoxypyrimidin-4-yl)piperazin-1-yl)methanone
- (5-Chloro-2-methoxyphenyl)(4-(2,6-dichloropyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4/c1-25-14-5-4-12(19)10-13(14)17(24)23-8-6-22(7-9-23)15-11-16(26-2)21-18(20-15)27-3/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYSXYKGQLIFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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